![molecular formula C15H8Cl2N2O4 B3035149 1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione CAS No. 303149-87-3](/img/structure/B3035149.png)
1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione
Overview
Description
The compound “1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The 2,4-dichlorobenzyl component suggests the presence of a benzyl group with two chlorine atoms attached at the 2 and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole ring system is aromatic, and the nitro group is a strong electron-withdrawing group, which would affect the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is a strong electron-withdrawing group, which could make the molecule more susceptible to nucleophilic attack. The dichlorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group and the dichlorobenzyl group could potentially make the compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Antituberculosis Activity
1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione derivatives have shown significant in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. Certain compounds, including 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones, exhibited notable inhibitory activity. This highlights their potential as therapeutic agents in treating tuberculosis (Karalı et al., 2007).
Cytotoxicity and Anticancer Properties
Studies on 5-nitro-1H-indole-2,3-dione derivatives have demonstrated cytotoxic effects against various human tumor cell lines, including non-small cell lung cancer and leukemia. This suggests their potential application in cancer treatment (Karalı, 2002).
Antimicrobial and Antifungal Activities
The derivatives have also been explored for their antimicrobial and antifungal properties. Studies indicate their effectiveness against various pathogenic bacterial and fungal strains, positioning them as potential agents in addressing microbial infections (Malik et al., 2010).
Chemosensor Applications
The compound has been utilized as a chemosensor agent, particularly for the selective detection of Fe3+ ions. Its functional groups enable it to bind and chelate metal ions, making it useful in environmental monitoring and analytical chemistry (Fahmi et al., 2019).
Coordination Chemistry
Its derivatives have been used in coordination chemistry, forming complexes with metals like palladium and platinum. These complexes have shown fungicidal and bactericidal properties, suggesting their potential in biocidal applications (Sharma et al., 2009).
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-5-nitroindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O4/c16-9-2-1-8(12(17)5-9)7-18-13-4-3-10(19(22)23)6-11(13)14(20)15(18)21/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMCMQGSWPBJIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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